molecular formula C13H18O7 B15181998 alpha-D-Glucopyranoside, 2-methoxyphenyl- CAS No. 84380-02-9

alpha-D-Glucopyranoside, 2-methoxyphenyl-

Cat. No.: B15181998
CAS No.: 84380-02-9
M. Wt: 286.28 g/mol
InChI Key: WBZPEZUBVIAKKS-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranoside, 2-methoxyphenyl- is a glycoside compound that consists of a glucose molecule bonded to a methoxyphenyl group. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside, 2-methoxyphenyl- can be synthesized through the reaction of glucose with methoxyphenol. The process typically involves the use of a promoter such as boron trifluoride etherate to facilitate the glycosylation reaction. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves large-scale glycosylation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, 2-methoxyphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted phenyl glucopyranosides .

Scientific Research Applications

Alpha-D-Glucopyranoside, 2-methoxyphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism. Additionally, it can interact with glucose transporters, modulating glucose uptake and utilization in cells .

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranoside, 2-methoxyphenyl-: Similar in structure but differs in the configuration of the glycosidic bond.

    Alpha-D-Glucopyranoside, 4-methoxyphenyl-: Similar but with the methoxy group positioned differently on the phenyl ring.

    Alpha-D-Glucopyranoside, 2-hydroxyphenyl-: Similar but with a hydroxy group instead of a methoxy group.

Uniqueness

Alpha-D-Glucopyranoside, 2-methoxyphenyl- is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific biochemical and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

84380-02-9

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

WBZPEZUBVIAKKS-LBELIVKGSA-N

Isomeric SMILES

COC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.